2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide
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Overview
Description
2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide is a synthetic organic compound with the molecular formula C20H31N3O2 and a molecular weight of 345.5 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Ethoxy-N-((1-(piperazin-1-yl)cyclohexyl)methyl)benzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also contain the piperazine moiety and exhibit diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it valuable for research and development purposes.
Properties
IUPAC Name |
2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFHHCYQKYDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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